molecular formula C18H20ClNOS B1670987 Duloxetine hydrochloride CAS No. 136434-34-9

Duloxetine hydrochloride

Katalognummer: B1670987
CAS-Nummer: 136434-34-9
Molekulargewicht: 333.9 g/mol
InChI-Schlüssel: BFFSMCNJSOPUAY-LMOVPXPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Duloxetine, also known by its brand names Cymbalta and Ariclaim, is a medication used to treat several conditions. It falls under the category of serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs work by increasing the levels of mood-enhancing neurotransmitters, serotonin, and norepinephrine, in the brain. Duloxetine is primarily used for the following purposes:

    Major Depressive Disorder (MDD): It helps manage symptoms of depression.

    Generalized Anxiety Disorder (GAD): It alleviates anxiety symptoms.

    Fibromyalgia: It provides relief from fibromyalgia-related pain.

    Neuropathic Pain: It is effective in treating certain types of nerve pain.

    Central Sensitization: It helps regulate pain perception

Vorbereitungsmethoden

Duloxetin kann in den folgenden Schritten synthetisiert werden:

    Marmieh-Reaktion: Ausgehend von einer Thiophenverbindung wird die Marmieh-Reaktion eingesetzt.

    Asymmetrische Reduktion: Die Verbindung wird mit LiAl2H2 in Ether bei -78 °C asymmetrisch reduziert.

    Bromierung: Hydrobromwasserstoffsäure wird zugegeben, um das Hydrobromidsalz des reduzierten Produkts zu bilden.

    Alkylierung: Die Verbindung wird mit 1-Fluornaphthalin alkyliert.

    Demethylierung: Schließlich ergibt die Demethylierung das Oxalatsalz von Duloxetin.

Analyse Chemischer Reaktionen

Duloxetin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen sind LiAl2H2, Hydrobromwasserstoffsäure und 1-Fluornaphthalin. Die gebildeten Hauptprodukte hängen vom jeweiligen Reaktionspfad ab.

Wissenschaftliche Forschungsanwendungen

Approved Medical Uses

Duloxetine is primarily approved for the treatment of several conditions:

  • Major Depressive Disorder (MDD) : Effective in alleviating symptoms of depression.
  • Generalized Anxiety Disorder (GAD) : Helps manage excessive worry and anxiety.
  • Fibromyalgia : Reduces pain and improves function in patients with this chronic pain condition.
  • Chronic Musculoskeletal Pain : Addresses persistent pain conditions, including lower back pain and osteoarthritis.
  • Diabetic Peripheral Neuropathy : Alleviates nerve pain associated with diabetes.

Off-Label Uses

In addition to its approved indications, duloxetine is used off-label for:

  • Chemotherapy-Induced Peripheral Neuropathy : Provides relief from nerve pain caused by chemotherapy treatments.
  • Stress Urinary Incontinence : Assists in managing urinary incontinence symptoms in both men and women .

Duloxetine-Induced Oral Lichenoid Reaction

A notable case study reported a 57-year-old male who developed painful ulcerative lesions after starting duloxetine at a dose of 120 mg daily. Upon discontinuation of the medication, the oral lesions resolved within two weeks .

Fulminant Hepatic Failure

Another significant case involved a patient who developed fulminant hepatic failure after increasing her duloxetine dosage from 30 mg to 60 mg daily. This case highlights the potential hepatotoxic effects of duloxetine, especially in individuals with pre-existing liver conditions .

Efficacy and Safety Profiles

Numerous studies have evaluated the efficacy and safety of duloxetine across various populations:

  • A systematic review involving over 21,000 patients demonstrated that duloxetine significantly improved depressive symptoms compared to placebo, with a response rate exceeding 50% in many cases .
  • Research indicates that duloxetine is effective for treating painful diabetic peripheral neuropathy, with significant reductions in pain reported among patients .

Comparative Effectiveness

Duloxetine has been compared with other antidepressants in several studies:

ConditionDuloxetine EfficacyComparatorsFindings
Major Depressive DisorderHighSertraline, FluoxetineSuperior efficacy noted .
Generalized Anxiety DisorderModerateVenlafaxineComparable effectiveness observed .
Painful NeuropathySignificantPlaceboNotable pain reduction achieved .

Wirkmechanismus

Duloxetine inhibits the reuptake of both serotonin and norepinephrine. Its precise mechanism in treating depression and pain remains under investigation. Notably, it has minimal affinity for dopamine receptors, histamine receptors, and opioid receptors. Importantly, it does not inhibit monoamine oxidase (MAO) .

Vergleich Mit ähnlichen Verbindungen

Duloxetin zeichnet sich durch seine doppelte Wirkung auf die Serotonin- und Noradrenalin-Wiederaufnahme aus. Ähnliche Verbindungen sind Venlafaxin (ein weiterer SNRI) und selektive Serotonin-Wiederaufnahmehemmer (SSRIs) wie Fluoxetin und Paroxetin.

Biologische Aktivität

Duloxetine hydrochloride, commonly known by its brand name Cymbalta, is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. Its biological activity is characterized by its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NA), leading to increased levels of these neurotransmitters in the synaptic cleft. This article delves into the pharmacological mechanisms, clinical implications, and case studies related to this compound.

Duloxetine acts as a high-affinity, competitive inhibitor of the 5-HT and norepinephrine transporters. The inhibition constants (Ki values) for serotonin and norepinephrine reuptake are approximately 8.5 nM and 45 nM, respectively, indicating a potent effect on these neurotransmitter systems. Additionally, duloxetine exhibits a lesser affinity for dopamine reuptake with an IC50 value of 300 nM . This dual action contributes to its antidepressant and anxiolytic properties.

Pharmacokinetics

Duloxetine is well absorbed following oral administration, with a median absorption lag time of about two hours. It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP2D6 and CYP1A2. The elimination half-life ranges from 8 to 17 hours, with steady-state plasma concentrations achieved after approximately three days of dosing .

Table 1: Pharmacokinetic Profile of Duloxetine

ParameterValue
Absorption Lag Time~2 hours
Elimination Half-Life8-17 hours
Major Metabolizing EnzymesCYP2D6, CYP1A2
Steady-State Achievement Time~3 days

Clinical Efficacy

Duloxetine has demonstrated significant efficacy in treating various psychiatric and pain disorders. In randomized controlled trials for generalized anxiety disorder (GAD), duloxetine at doses ranging from 60 mg to 120 mg daily showed a significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo . Furthermore, it has been effective in managing chronic pain conditions like diabetic peripheral neuropathy and fibromyalgia.

Case Studies

  • Duloxetine-Induced Oral Lichenoid Reaction :
    A case study reported a 57-year-old male who developed painful ulcerative lesions in the buccal mucosa after starting duloxetine therapy. The lesions resolved two weeks post withdrawal of the drug, indicating a possible drug-induced oral lichenoid reaction .
  • Neuroprotective Effects in Parkinson's Disease :
    Research investigating duloxetine's neuroprotective properties against Parkinson's disease (PD) has shown promising results. In preclinical models, duloxetine administration led to up-regulation of transcription factors associated with dopaminergic neuron survival. However, despite these biochemical changes, significant improvements in neuronal survival were not consistently observed in behavioral assessments .
  • Fulminant Hepatic Failure :
    Another case highlighted a patient who developed fulminant hepatic failure after increasing her duloxetine dose from 30 mg to 60 mg daily. This incident raised concerns about the hepatotoxic potential of duloxetine, particularly in patients with pre-existing liver conditions .

Safety Profile

While duloxetine is generally well-tolerated, it is associated with several adverse effects such as nausea, dry mouth, fatigue, and constipation. Clinicians should monitor liver function tests during treatment due to reports of hepatotoxicity and cholestatic jaundice in susceptible individuals .

Eigenschaften

CAS-Nummer

136434-34-9

Molekularformel

C18H20ClNOS

Molekulargewicht

333.9 g/mol

IUPAC-Name

hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1

InChI-Schlüssel

BFFSMCNJSOPUAY-LMOVPXPDSA-N

SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl

Isomerische SMILES

[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]

Kanonische SMILES

[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]

Aussehen

Solid powder

Flammpunkt

9.7 °C (49.5 °F) - closed cup

Key on ui other cas no.

116539-59-4
136434-34-9

Physikalische Beschreibung

Solid

Piktogramme

Corrosive; Acute Toxic; Irritant; Environmental Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

Stable under recommended storage conditions.

Löslichkeit

2.96e-03 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Cymbalta
duloxetine
Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987
Duloxetine HCl
duloxetine hydrochloride
duloxetine, (+)-isomer
HCl, Duloxetine
Hydrochloride, Duloxetine
LY 227942
LY 248686
LY-227942
LY-248686
LY227942
LY248686
N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine
N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide

Dampfdruck

1.18X10-7 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duloxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Duloxetine hydrochloride
Reactant of Route 3
Reactant of Route 3
Duloxetine hydrochloride
Reactant of Route 4
Duloxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
Duloxetine hydrochloride
Reactant of Route 6
Reactant of Route 6
Duloxetine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.